meso-Tetratolylporphyrin-Co(II)

Description

Contextualization of Metalloporphyrins in Contemporary Science

Metalloporphyrins, a class of compounds characterized by a porphyrin ring chelating a central metal ion, are fundamental to a vast array of scientific disciplines. nih.gov Their significance stems from their unique electronic, photochemical, and catalytic properties, which can be finely tuned by modifying the porphyrin's peripheral substituents or altering the coordinated metal. rsc.org In nature, these molecules are indispensable, playing critical roles in biological processes such as oxygen transport in hemoglobin, photosynthesis in chlorophyll, and various enzymatic reactions. nih.gov Beyond their biological functions, synthetic metalloporphyrins have garnered immense interest for their broad applicability in materials science, medicine, and catalysis. sohag-univ.edu.eg They are investigated as catalysts for numerous chemical, electrochemical, and photochemical reactions, and as materials for semiconductors, nonlinear optics, and data storage. rsc.orgsohag-univ.edu.eg Their diverse applications also extend to biomedical fields, including roles as photosensitizers in photodynamic therapy and as contrast agents in magnetic resonance imaging (MRI). nih.gov

Significance of Cobalt(II) Porphyrin Complexes in Chemical and Materials Disciplines

Among the various metalloporphyrins, cobalt(II) porphyrin complexes stand out for their distinctive reactivity and catalytic prowess. These complexes are particularly noted for their ability to catalyze radical-type reactions through single-electron pathways, a characteristic that sets them apart from many other metal-based catalysts. uva.nl This unique reactivity makes them powerful tools for organic synthesis, enabling challenging transformations such as cyclopropanation, aziridination, and C-H bond functionalization. wikipedia.orgwikiwand.com The catalytic activity of cobalt(II) porphyrins is rooted in their capacity to activate substrates like diazo reagents and organic azides to generate carbon- and nitrogen-centered radicals in a controlled manner. wikipedia.org

Furthermore, cobalt(II) porphyrin complexes exhibit excellent thermal and coordination stability due to the macrocyclic effect of the porphyrin ligand, which securely holds the cobalt ion. wikipedia.orgwikiwand.com This stability is crucial for developing robust and long-lasting catalysts. The electronic and steric properties of the porphyrin ligand can be systematically modified, allowing for precise control over the catalyst's reactivity and selectivity. wikiwand.com In materials science, the electrochemical properties of cobalt porphyrins are of great interest for applications in molecular catalysis, particularly for the reduction of carbon dioxide. mdpi.comrsc.org The ability of the cobalt center to cycle through different oxidation states (Co(I), Co(II), Co(III)) is central to their catalytic function in these processes. tandfonline.comnih.gov

Scope and Research Focus on meso-Tetratolylporphyrin-Co(II) Systems

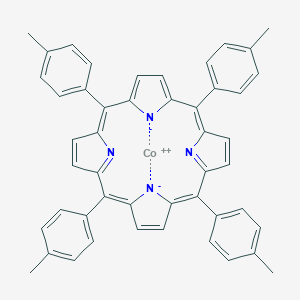

meso-Tetratolylporphyrin-Co(II), often abbreviated as Co(II)TTP, is a specific synthetic cobalt porphyrin that has been a subject of significant research. Its structure consists of a cobalt(II) ion coordinated by a tetratolylporphyrin ligand, where four tolyl (methylphenyl) groups are attached at the meso positions of the porphyrin ring. This compound serves as an important model system for understanding the fundamental principles of cobalt-porphyrin catalysis and has been utilized in various catalytic applications.

Research on Co(II)TTP has explored its role as a catalyst in carbene transfer reactions. uva.nlnih.gov It has been shown to react with carbene precursors to form cobalt(III)-carbene radical intermediates, which are key to synthesizing a variety of cyclic compounds. uva.nlnih.gov The tolyl groups on the periphery of the porphyrin influence the steric and electronic environment of the cobalt center, thereby affecting its catalytic performance.

The electrochemical behavior of Co(II)TTP and related cobalt porphyrins is another major area of investigation. Studies using techniques like cyclic voltammetry have been crucial in elucidating the redox processes that these complexes undergo, which is fundamental to their application in electrocatalysis, such as the reduction of CO2. rsc.orgnih.gov The structural and electronic properties of Co(II)TTP, including its coordination geometry and spin state, have been characterized through various spectroscopic methods and computational studies. In aqueous solutions, Co(II) porphyrins typically adopt a five-coordinate square pyramidal geometry. nih.gov

Physicochemical Properties of meso-Tetratolylporphyrin-Co(II)

| Property | Value |

| Molecular Formula | C48H36CoN4 |

| Molecular Weight | 727.759 g/mol |

| CAS Number | 19414-65-4 |

| Appearance | White powder |

This data is compiled from available chemical databases. chemwhat.com

Spectroscopic Data for a Representative Cobalt(II) Porphyrin Complex

The following table presents typical spectroscopic data for a cobalt(II) meso-porphyrin derivative, which provides insight into the characterization of such compounds.

| Spectroscopic Technique | Observed Features |

| UV-vis (in CH2Cl2) | λmax (nm): 434 (Soret band), 521 (Q band), 555 (Q band) scirp.org |

| Infrared (IR) | Shows characteristic vibrations for the porphyrin macrocycle and coordinated ligands. For example, the disappearance of the N-H vibration of the free-base porphyrin and the appearance of a Co-N bond vibration around 1001 cm⁻¹ are indicative of metal insertion. researchgate.net |

| ¹H NMR (in CDCl3) | Paramagnetic cobalt(II) center leads to broad signals. A characteristic peak for the β-pyrrole protons can appear at a significant downfield shift (e.g., ~16 ppm). scirp.org |

Note: The exact positions of spectroscopic peaks can vary depending on the specific porphyrin substituents and the solvent used.

Properties

IUPAC Name |

cobalt;5,10,15,20-tetrakis(4-methylphenyl)-21,23-dihydroporphyrin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H38N4.Co/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;/h5-28,49,52H,1-4H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQHNRGPLVXCVTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)N3.[Co] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H38CoN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

729.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies and Characterization Techniques for Meso Tetratolylporphyrin Co Ii

Refined Synthetic Pathways for meso-Tetratolylporphyrin-Co(II)

The creation of meso-Tetratolylporphyrin-Co(II) involves two critical stages: the synthesis of the free-base meso-tetratolylporphyrin ligand and the subsequent insertion of the cobalt(II) ion. The efficiency and purity achieved in the final product are highly dependent on the methodologies employed in both steps.

The integration of a cobalt(II) ion into the porphyrin macrocycle is a key step that can be achieved through several established methods in coordination chemistry. Traditional solution-state reactions typically involve heating the free-base porphyrin with a cobalt(II) salt in a high-boiling point solvent. nsf.gov Common solvents for this procedure include N,N-dimethylformamide (DMF), which facilitates the reaction when heated under reflux with cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) or cobalt(II) acetate. nih.govcas.cznih.gov The progress of the metal insertion is often monitored using thin-layer chromatography or UV-visible spectroscopy, where a shift in the absorption bands indicates the formation of the metalloporphyrin. nih.govmdpi.com

An alternative, more contemporary approach is the use of mechanochemistry. nsf.gov This solvent-free method utilizes a planetary ball mill to react the porphyrin with a cobalt source like dicobalt octacarbonyl (Co₂(CO)₈). nsf.gov This technique can be faster and milder than conventional solution-based methods, offering a greener synthetic route. nsf.gov

| Method | Cobalt Source | Solvent | Conditions | Reference |

| Solution-Phase | CoCl₂·6H₂O | N,N-dimethylformamide (DMF) | Reflux for several hours | nih.gov, nih.gov |

| Solution-Phase | Cobalt(II) acetate | N,N-dimethylformamide (DMF) | Reflux for ~20 minutes | cas.cz |

| Mechanochemical | Co₂(CO)₈ | None (solvent-free) | Planetary ball milling | nsf.gov |

The quality of the final meso-Tetratolylporphyrin-Co(II) complex is intrinsically linked to the purity and structural integrity of the initial free-base meso-tetratolylporphyrin ligand. The synthesis of this ligand, typically via methods like the Alder-Longo or Lindsey synthesis, involves the acid-catalyzed condensation of pyrrole (B145914) with p-tolualdehyde, followed by oxidation. tu.ac.thasianpubs.org

The choice of catalyst, solvent, and oxidizing agent can significantly impact the yield and purity of the resulting porphyrin. For instance, p-nitrobenzoic acid has been used as a catalyst in some preparations. asianpubs.org The electronic properties of the porphyrin macrocycle can be intentionally modified by introducing different substituents on the phenyl rings, which in turn influences the formation and properties of the subsequent cobalt complex. tu.ac.th Thorough purification of the free-base porphyrin, often through recrystallization, is a crucial step to remove unreacted starting materials and polymeric byproducts, ensuring a clean and efficient cobalt insertion reaction. asianpubs.org

Maximizing the yield and ensuring the high purity of meso-Tetratolylporphyrin-Co(II) are key objectives in its synthesis. Following the cobalt insertion reaction, the crude product must be purified to remove excess cobalt salts and any remaining free-base porphyrin. A common workup procedure involves quenching the reaction mixture with water to precipitate the metalloporphyrin, followed by extraction with an organic solvent like dichloromethane. nih.gov

Further purification is typically achieved using column chromatography. cas.cznih.gov The choice of stationary phase (e.g., silica (B1680970) gel or alumina) and eluent system (e.g., dichloromethane/methanol mixtures) is critical for effective separation. cas.cznih.gov High yields, some reported as quantitative or up to 96%, can be achieved through these optimized purification protocols, which may also include a final recrystallization step. nih.govcas.cz The selection of a milder synthetic approach, such as the mechanochemical method, can also serve as an optimization strategy by potentially reducing degradation of the porphyrin macrocycle that might occur under harsh refluxing conditions. nsf.gov

Spectroscopic and Structural Elucidation of meso-Tetratolylporphyrin-Co(II)

Confirming the identity and structure of meso-Tetratolylporphyrin-Co(II) requires a suite of spectroscopic and analytical techniques. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for detailed structural analysis in solution.

NMR spectroscopy provides detailed information about the molecular structure of a compound. However, the analysis of meso-Tetratolylporphyrin-Co(II) is complicated by the paramagnetic nature of the Cobalt(II) center (a 3d⁷ electronic configuration). nih.gov This paramagnetism leads to significant changes in the NMR spectrum compared to its diamagnetic free-base or Cobalt(III) counterparts, including broadened signals and large chemical shift ranges. nih.govnih.gov

The ¹H NMR spectrum of a paramagnetic cobalt(II) meso-arylporphyrin like meso-Tetratolylporphyrin-Co(II) is highly characteristic. Due to the paramagnetic influence of the Co(II) center, the proton signals are shifted significantly downfield from the typical 0-10 ppm range observed for diamagnetic molecules. nih.gov The protons on the β-positions of the pyrrole rings experience the largest paramagnetic shift, with their resonances appearing at approximately 16 ppm. nih.gov The protons on the meso-tolyl groups also exhibit downfield shifts, typically resonating in the 9.8 to 13 ppm range. nih.gov These broad, shifted signals are a hallmark of this class of paramagnetic complexes and serve as a diagnostic tool for confirming successful cobalt(II) insertion. nih.govresearchgate.net Obtaining high-quality spectra can be challenging, sometimes requiring the use of specific deuterated solvents like benzene-d₆ or degassed solvents to minimize interference from paramagnetic impurities. researchgate.net

| Proton Type | Typical Chemical Shift (δ) Range (ppm) | Characteristic Feature | Reference |

| β-Pyrrole Protons | ~16 ppm | Significant downfield paramagnetic shift | nih.gov, researchgate.net |

| Phenyl Protons | 9.8 - 13 ppm | Downfield paramagnetic shift | nih.gov |

| Methyl Protons (Tolyl) | Varies | Shifted from standard positions |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Carbon (¹³C) NMR Spectroscopic Characterization of meso-Tetratolylporphyrin-Co(II)

The characterization of meso-Tetratolylporphyrin-Co(II) using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is fundamentally constrained by the paramagnetic nature of the Cobalt(II) center. The Co(II) ion, with its 3d⁷ electron configuration, possesses unpaired electrons that lead to significant line broadening and large chemical shifts in the NMR spectrum. nih.gov This phenomenon often renders the signals too broad for detailed interpretation, a common characteristic for paramagnetic porphyrin complexes. nih.gov

In contrast to their diamagnetic counterparts, such as the free base (H₂TTP) or zinc(II) tetratolylporphyrin (ZnTTP), which typically show well-resolved ¹³C NMR spectra with sharp signals for each unique carbon atom, the spectrum of the Co(II) complex is dominated by this broadening effect. rsc.orgrsc.orgresearchgate.net For instance, the ¹³C NMR spectrum of the free-base tetraphenylporphyrin (B126558) (H₂TPP), a closely related analogue, displays distinct peaks for the meso-carbons (~120 ppm), the α- and β-pyrrole carbons, and the various carbons of the phenyl rings. rsc.orgrsc.org Upon metallation with a diamagnetic ion like Zn(II), these chemical shifts change only slightly. rsc.org

However, for meso-Tetratolylporphyrin-Co(II), the paramagnetic influence of the cobalt center causes the resonance lines of the nearby carbon atoms, particularly the α- and β-pyrrole carbons and the meso-carbons, to become exceptionally broad. nih.gov The signals for the tolyl substituent carbons, being further from the paramagnetic center, may be observable but are also subject to broadening. Consequently, ¹³C NMR is generally not the primary technique for detailed structural elucidation of this specific paramagnetic complex, with researchers often relying on the characterization of diamagnetic analogues or other analytical methods. libretexts.org

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy of meso-Tetratolylporphyrin-Co(II)

Electronic absorption (UV-Vis) spectroscopy is a cornerstone technique for characterizing metalloporphyrins, including meso-Tetratolylporphyrin-Co(II). The spectrum is defined by two principal features characteristic of the porphyrin macrocycle: the highly intense Soret band (or B band) in the near-UV region and the weaker Q bands in the visible region. nih.govrasayanjournal.co.in

For meso-Tetratolylporphyrin-Co(II), the Soret band typically appears around 408-415 nm. This band arises from the strong π-π* transition (a₁ᵤ, a₂ᵤ → e₉) within the porphyrin ring. The Q bands, which are also due to π-π transitions, are observed at longer wavelengths, typically with two main peaks in the range of 525-555 nm. cas.czscirp.org The insertion of the Co(II) ion into the porphyrin core simplifies the Q-band region from the four-band pattern seen in the free-base porphyrin to a two-band pattern, which is typical for metalloporphyrins with D₄h symmetry. nih.govchalcogen.ro

| Band | Typical Wavelength (λmax, nm) | Transition |

|---|---|---|

| Soret Band | ~412 | π → π |

| Q Band | ~529 | π → π |

Fluorescence spectroscopy provides further insight into the electronic properties of porphyrins. However, meso-Tetratolylporphyrin-Co(II) is generally considered non-fluorescent. The paramagnetic Co(II) center effectively quenches the fluorescence of the porphyrin macrocycle through efficient promotion of intersystem crossing to the triplet state. nih.govrsc.org This is in stark contrast to the free-base tetratolylporphyrin and its diamagnetic metal complexes (e.g., Zn(II)), which typically exhibit strong fluorescence with characteristic emission peaks. rsc.orgresearchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis of meso-Tetratolylporphyrin-Co(II)

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups and vibrational modes of the meso-Tetratolylporphyrin-Co(II) molecule. The spectrum provides a molecular fingerprint, confirming the integrity of the porphyrin macrocycle and the presence of the tolyl substituents.

Key vibrational bands confirm the formation of the metalloporphyrin. The disappearance of the N-H stretching vibration, typically seen around 3320 cm⁻¹ in the free-base porphyrin, is a clear indicator of metal insertion. researchgate.net A significant band often observed around 1000 cm⁻¹ is attributed to the "pyrrole breathing" mode, which can be sensitive to the central metal ion. rasayanjournal.co.innih.gov This band confirms the presence of the intact porphyrin core. Other important vibrations include C=C and C=N stretching modes of the macrocycle, which appear in the 1300-1600 cm⁻¹ region. rasayanjournal.co.in

| Frequency (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~3020-3050 | Aromatic C-H Stretch (tolyl groups) | scirp.org |

| ~2920 | Aliphatic C-H Stretch (methyl of tolyl) | nih.gov |

| ~1595 | C=C Stretch (phenyl rings) | scirp.org |

| ~1440-1485 | C=C Stretch (pyrrole rings) | scirp.orgnih.gov |

| ~1345 | C-N Stretch (pyrrole rings) | nih.gov |

| ~1000 | Pyrrole Breathing Mode (Co-N interaction) | rasayanjournal.co.inscirp.org |

| ~798 | C-H Out-of-plane Bend (tolyl groups) | scirp.org |

The vibrations associated with the tolyl groups are also readily identified. These include the aromatic C-H stretching vibrations above 3000 cm⁻¹, the aliphatic C-H stretching of the methyl group around 2920 cm⁻¹, and the characteristic C-H out-of-plane bending modes in the lower frequency region. scirp.orgnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an essential technique for the unambiguous confirmation of the molecular weight and elemental composition of meso-Tetratolylporphyrin-Co(II). Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly employed. cas.cznih.gov

For meso-Tetratolylporphyrin-Co(II) (C₄₈H₃₆CoN₄), the expected monoisotopic mass is approximately 727.22 g/mol . High-resolution mass spectrometry provides a precise mass measurement that can confirm the molecular formula. The observed isotopic distribution pattern, resulting from the natural abundance of isotopes (notably for Carbon-13 and Cobalt-59), should match the theoretical pattern for the proposed formula. nih.govnih.gov

Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of the molecule. nih.gov The molecular ion ([M]⁺ or [M+H]⁺) is typically the most abundant peak in the spectrum. Common fragmentation patterns for metalloporphyrins involve the sequential loss of peripheral substituents. For meso-Tetratolylporphyrin-Co(II), this could involve the loss of methyl radicals or tolyl groups from the main porphyrin structure. More energetic fragmentation can lead to the cleavage of the porphyrin macrocycle itself. nih.gov

X-ray Crystallography for Solid-State Molecular Architecture of meso-Tetratolylporphyrin-Co(II)

The central cobalt(II) ion is typically coordinated by the four nitrogen atoms of the porphyrin core. scirp.org The coordination geometry can be four-coordinate (square planar) or, more commonly, five- or six-coordinate (square pyramidal or octahedral, respectively) through the binding of axial ligands such as solvent molecules or counter-ions. scirp.orgscirp.org For a six-coordinate complex, the geometry is often described as pseudo-octahedral. scirp.org

The porphyrin macrocycle itself is generally quasi-planar, though minor deviations from planarity, such as saddling or ruffling distortions, can occur. researchgate.net The four tolyl rings are positioned at the meso-positions and are typically twisted out of the plane of the porphyrin core due to steric hindrance with the β-pyrrolic hydrogens.

| Parameter | Typical Value | Reference |

|---|---|---|

| Coordination Geometry | Hexacoordinated (Pseudo-octahedral) | scirp.orgscirp.org |

| Average Co-N (porphyrin) bond length | ~1.94 - 2.05 Å | scirp.orgresearchgate.net |

| Co-Ligand (axial) bond length | Variable (e.g., ~2.2 Å for Co-O) | marquette.edu |

| Porphyrin Ring Conformation | Quasi-planar with minor distortions | researchgate.net |

Iii. Advanced Coordination Chemistry of Meso Tetratolylporphyrin Co Ii

Axial Ligation and Adduct Formation in meso-Tetratolylporphyrin-Co(II) Systems

Axial ligation, the binding of ligands along the axis perpendicular to the porphyrin plane, is a fundamental aspect of the chemistry of meso-Tetratolylporphyrin-Co(II). This process modulates the electronic properties, spin state, and catalytic activity of the complex.

The binding of axial ligands to Co(II) porphyrins is a dynamic process governed by thermodynamic and kinetic parameters. nih.gov The thermodynamics of ligand binding are often studied using techniques like UV-Visible spectroscopy, which can monitor the spectral shifts upon coordination. nsf.gov Generally, the binding affinity of a ligand is correlated with its basicity; ligands with higher pKa values tend to bind more strongly to the cobalt center. nsf.gov However, the electron-donating capability of the porphyrin macrocycle itself also plays a crucial role in determining ligand binding affinity. nsf.gov

Kinetic studies provide insights into the rates of ligand association and dissociation. These rates are critical for understanding the mechanism of reactions catalyzed by Co(II)TTP and for designing systems with specific response times. For instance, the rate constants for the formation of some self-assembled cobalt(II)porphyrin triads have been determined, providing a quantitative measure of the speed of these supramolecular assembly processes. rsc.org

Table 1: Thermodynamic and Kinetic Data for Axial Ligand Binding to Cobalt Porphyrins

| Ligand | Porphyrin | Solvent | Binding Affinity (ΔG) | Rate Constant (k) | Reference |

|---|---|---|---|---|---|

| Pyridine | CoOEP | Toluene | --- | --- | nsf.gov |

| Imidazole | CoOEP | Toluene | --- | --- | nsf.gov |

| PyC60 | CoIIP | --- | (1.04 ± 0.12) × 10¹⁰ L² mol⁻² | (63.7 ± 4.5) mol⁻¹ L s⁻¹ | rsc.org |

This table presents a selection of thermodynamic and kinetic data for the binding of various ligands to cobalt porphyrin complexes. The data highlights the influence of both the ligand and the porphyrin structure on the binding process.

The tolyl groups at the meso positions of the porphyrin ring in Co(II)TTP exert both electronic and steric influences on axial ligand binding. Electronically, these substituents can modify the electron density at the cobalt center, thereby affecting its Lewis acidity and its affinity for axial ligands. nih.gov Sterically, the bulky tolyl groups can hinder the approach of large ligands to the axial coordination sites.

Studies on related cobalt porphyrins have shown that peripheral substituents significantly impact the electronic structure and properties of the complex. nih.gov For example, the introduction of fluorine atoms on the phenyl rings of a cobalt porphyrin was found to influence the ground state of the complex upon axial ligation. nih.gov While direct studies on the systematic variation of substituents on the tolyl groups of Co(II)TTP are less common in the provided results, the principles derived from other substituted porphyrins are applicable. The steric and electronic nature of these substituents can be tuned to control the binding of specific ligands, a strategy that is crucial for the rational design of catalysts and sensors.

Depending on the nature of the axial ligand and the reaction conditions, Co(II)TTP can form either mono- or bis-axial adducts. Mono-axial adducts have a single ligand coordinated to the cobalt center, resulting in a five-coordinate square pyramidal geometry. Bis-axial adducts involve the coordination of two ligands, one on each side of the porphyrin plane, leading to a six-coordinate octahedral geometry. mdpi.com

The formation of these different species can often be controlled by the concentration of the axial ligand. At low ligand concentrations, the mono-adduct is typically favored, while at higher concentrations, the equilibrium shifts towards the formation of the bis-adduct. The relative stability of the mono- and bis-adducts is also influenced by the steric bulk of the ligand and the electronic properties of the porphyrin. The formation of unique 1:2 adducts has been observed in the reaction of meso-tetraarylporphyrins with BF3, suggesting that under certain conditions, even seemingly simple reactions can lead to complex structures. rsc.org

Supramolecular Coordination Architectures Involving meso-Tetratolylporphyrin-Co(II)

The ability of Co(II)TTP to engage in axial coordination makes it an excellent building block for the construction of complex supramolecular assemblies. These architectures are held together by non-covalent interactions, primarily metal-ligand coordination bonds, and can exhibit a wide range of interesting properties and functions.

Metal-ligand axial coordination is a powerful tool for directing the self-assembly of porphyrin-based materials. nih.gov By using ligands that can bridge two or more porphyrin units, it is possible to create extended structures such as coordination polymers and networks. nih.gov For example, cobalt(II) porphyrins have been used to construct self-assembled molecular squares and other discrete polynuclear complexes. nih.gov

In these systems, the Co(II)TTP acts as a node, and the bridging ligands act as linkers. The geometry of the final assembly is determined by the coordination preferences of the metal center and the shape and connectivity of the ligand. This approach has been used to create materials with large internal cavities, which have potential applications in areas such as gas storage and molecular recognition. nih.gov The self-assembly of cobalt(II)porphyrin–fulleropyrrolidine triads via axial coordination has also been demonstrated, showcasing the versatility of this strategy for creating complex, multi-component systems with potential applications in photoinduced electron transfer. rsc.org

A variety of spectroscopic techniques are employed to study the formation and properties of supramolecular assemblies involving Co(II)TTP. UV-Visible and fluorescence spectroscopy are particularly useful for monitoring the changes in the electronic environment of the porphyrin upon coordination and assembly. nih.gov These techniques can provide information on the stoichiometry of binding, the association constants, and the nature of the interactions between the components of the assembly. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for characterizing these systems. researchgate.net By analyzing the chemical shifts and relaxation times of the protons on the porphyrin and the ligands, it is possible to gain detailed insights into the structure and dynamics of the supramolecular architecture in solution. researchgate.net Other techniques, such as Infrared (IR) spectroscopy and Electron Paramagnetic Resonance (EPR) spectroscopy, can also provide valuable information about the coordination environment of the cobalt center and the nature of the bonding within the assembly. rsc.orgnih.gov For instance, Förster Resonance Energy Transfer (FRET) has been used to investigate a variety of supramolecular systems, highlighting its potential for studying non-covalent interactions. rsc.org

Table 2: Spectroscopic Techniques for Probing Supramolecular Interactions

| Spectroscopic Technique | Information Obtained | Reference |

|---|---|---|

| UV-Visible Spectroscopy | Binding stoichiometry, association constants | nih.gov |

| Fluorescence Spectroscopy | Binding affinity, quenching mechanisms | researchgate.net |

| Nuclear Magnetic Resonance (NMR) | Solution structure, dynamics | researchgate.net |

| Infrared (IR) Spectroscopy | Coordination environment, bonding | rsc.org |

| Electron Paramagnetic Resonance (EPR) | Spin state, electronic structure | nih.gov |

| Förster Resonance Energy Transfer (FRET) | Distances, assembly kinetics | rsc.org |

This table summarizes the key spectroscopic techniques used to investigate supramolecular interactions in systems containing Co(II)TTP, along with the type of information that can be obtained from each method.

Iv. Electrochemical and Redox Investigations of Meso Tetratolylporphyrin Co Ii

Metal-Centered Redox Processes in meso-Tetratolylporphyrin-Co(II)

The cobalt center in meso-Tetratolylporphyrin-Co(II) can readily undergo changes in its oxidation state, cycling between Co(III), Co(II), and Co(I). These metal-centered redox reactions are crucial for the catalytic activity of the complex. The specific potential at which these transitions occur can be finely tuned by modifying the substituents on the porphyrin's phenyl groups. nih.gov

The different oxidation states of cobalt within the porphyrin framework have been extensively characterized using various spectroscopic and electrochemical techniques. The Co(II) state, with a 3d⁷ electronic configuration, is paramagnetic. nih.gov The oxidation to Co(III) (a d⁶ system) or reduction to Co(I) (a d⁸ system) leads to significant changes in the electronic and magnetic properties of the complex. gfmoorelab.comunits.it

The transition from Co(II) to Co(III) is an oxidative process, while the transition to Co(I) is a reduction. nih.gov Studies have shown that the interaction with the solvent can influence the properties of the oxidized complex. For instance, in dimethylformamide (DMF), the Co(II)/Co(III) oxidation wave can be broadened due to the coordination of DMF to the newly formed Co(III) center. nih.gov The reduction of Co(II) to Co(I) is often the first reduction step observed in electrochemical studies. researchgate.net Further reduction can lead to the Co(0) state. nih.gov

The stabilization of these different oxidation states can be influenced by the surrounding environment. For example, the interaction of cobalt tetraphenylporphyrin (B126558) with a copper surface can lead to the reduction of Co(II) to Co(I). units.it

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful electrochemical techniques used to determine the redox potentials of the various metal-centered processes in meso-Tetratolylporphyrin-Co(II) and its derivatives. dtic.mil These methods involve applying a varying potential to an electrode and measuring the resulting current, providing information about the oxidation and reduction events.

In a typical cyclic voltammogram of a cobalt porphyrin, multiple reversible or quasi-reversible waves are observed, corresponding to the Co(III)/Co(II), Co(II)/Co(I), and sometimes Co(I)/Co(0) redox couples. nih.gov The half-wave potential (E₁/₂) of each wave provides the standard redox potential for that particular process. For instance, in a study of a meso-tetrakis(4-(trifluoromethyl)phenyl)porphyrinato cobalt(II) complex in DMF, the Co(II)/Co(I) reduction was observed at E₁/₂ = -0.91 V versus a saturated calomel (B162337) electrode (SCE), and the Co(I)/Co(0) reduction occurred at E₁/₂ = -2.05 V vs. SCE. nih.gov The Co(II)/Co(III) oxidation for the same complex was found at approximately 0.30 V vs. SCE. nih.gov

The following table summarizes representative redox potential data for cobalt porphyrin complexes, illustrating the range of potentials observed for the metal-centered redox couples.

| Redox Couple | E₁/₂ (V vs. SCE) | Solvent/Electrolyte | Reference |

| Co(II)/Co(I) | -0.91 | DMF/nBu₄NBF₄ | nih.gov |

| Co(I)/Co(0) | -2.05 | DMF/nBu₄NBF₄ | nih.gov |

| Co(II)/Co(III) | 0.30 | DMF/nBu₄NBF₄ | nih.gov |

| Co(II)/Co(I) | -0.93 | Not Specified | nih.gov |

DPV can be particularly useful for resolving closely spaced redox events and for studying species immobilized on an electrode surface. dtic.mil

Ligand-Centered Redox Chemistry in meso-Tetratolylporphyrin-Co(II) Frameworks

The porphyrin ring can accept electrons to form a π-anion radical (Por³⁻) and subsequently a dianion (Por⁴⁻). These reductions are typically observed at more negative potentials than the metal-centered reductions. For example, the second reduction of a cobalt(II) porphyrin can be centered on the porphyrin ring, leading to the formation of a Co(I) π-anion radical. researchgate.net

The formation of these reduced ligand species is a key aspect of the electronic structure of cobalt porphyrins and can influence their catalytic activity. nih.gov

Spectroelectrochemistry is a powerful technique that combines electrochemical methods with spectroscopy (typically UV-visible) to identify the species generated at different potentials. nih.govresearchgate.net By monitoring the changes in the electronic absorption spectrum as the potential is varied, it is possible to distinguish between metal-centered and ligand-centered redox events.

For instance, the oxidation of the porphyrin ring to a π-cation radical (Por⁻) results in characteristic changes in the Soret and Q-bands of the porphyrin's UV-visible spectrum. gfmoorelab.com The formation of the π-cation radical is often observed as a reversible wave in the cyclic voltammogram at a more positive potential than the Co(II)/Co(III) couple. nih.gov In the case of meso-tetrakis(4-(trifluoromethyl)phenyl)porphyrinato cobalt(II), this ligand-centered oxidation occurs at 0.98 V vs. SCE. nih.gov

Spectroelectrochemical studies have been crucial in assigning the various redox processes observed in the cyclic voltammograms of cobalt porphyrins to either the metal or the ligand. nih.gov

Electron Transfer Mechanisms in meso-Tetratolylporphyrin-Co(II) Complexes

The transfer of electrons to and from the meso-Tetratolylporphyrin-Co(II) complex is fundamental to its function in various applications, particularly in catalysis. The rates of these electron transfer (ET) processes can be influenced by several factors, including the electronic nature of the porphyrin substituents and conformational changes within the molecule. nih.gov

Studies on a series of fluorinated cobalt porphyrins have demonstrated that the ET rate constants for the Co(II)/Co(III) redox couple are highly dependent on the substituents. nih.gov This has been attributed to differences in the inner-sphere reorganization energies, which are associated with structural changes like the contraction and expansion of the porphyrin core upon redox changes. nih.gov

Self-Promoted Electron Transfer Phenomena

Self-promoted electron transfer is a process where the rate of an electron transfer reaction is enhanced by one of the participating species. In a study related to cobalt porphyrins, a self-promoted electron transfer was observed from cobalt(II) octaethylporphyrin [Co(II)OEP], a compound structurally similar to CoTTP, to an electron acceptor, p-fluoranil (F4Q). nih.gov The electron transfer rate showed a second-order dependence on the concentration of F4Q. nih.gov This phenomenon was attributed to the formation of a stable complex between the dimer radical anion of the acceptor, [(F4Q)₂˙⁻], and the oxidized cobalt(III) porphyrin, [Co(III)OEP]⁺. nih.gov This complexation drives the equilibrium of the electron transfer reaction forward, effectively "promoting" the transfer of an electron from the Co(II) center. This type of mechanism highlights the intricate interplay of electron transfer and complex formation that can govern the reactivity of cobalt porphyrins.

Coupling of Electron Transfer with Secondary Chemical Processes

The electron transfer to or from the cobalt porphyrin complex is frequently the initial step in a sequence of chemical transformations. These coupled reactions are central to the catalytic applications of these molecules.

For instance, the electrochemical reduction of Co(II) porphyrins can be coupled to the catalytic reduction of carbon dioxide. The doubly reduced species, formally a Co(0) complex, can react with CO₂ to form CO. chemrxiv.org The efficiency and selectivity of this process are highly dependent on the reaction conditions and the molecular structure of the porphyrin, including the presence of proton relays within the ligand framework. chemrxiv.org

Similarly, cobalt porphyrins are known to catalyze the electrochemical reduction of molecular oxygen. This process involves the initial reduction of the Co(II) center, followed by the binding of O₂ and subsequent electron and proton transfer steps to produce water. The redox potentials of the cobalt center, influenced by peripheral substituents, play a crucial role in the efficiency of this catalytic cycle. researchgate.netrsc.org

Furthermore, the reduction of a cobalt(II) porphycene, an isomer of porphyrin, has been shown to be ligand-centered, forming a radical anion. This reduced species can then react with alkyl halides in an Sₙ2-type reaction to form a cobalt-carbon bond, demonstrating a clear coupling of the initial electron transfer event to a subsequent bond-forming chemical step. acs.org

Influence of Electronic and Structural Modifications on Redox Properties

The redox potentials of meso-tetratolylporphyrin-Co(II) can be systematically altered by introducing functional groups onto the porphyrin macrocycle. These modifications influence the electron density at both the central cobalt ion and the porphyrin ring, thereby affecting the ease of oxidation and reduction.

Effects of Electron-Withdrawing and Electron-Donating Substituents on Redox Potentials

The introduction of electron-withdrawing or electron-donating groups at the meso or β-pyrrole positions of the porphyrin ring has a predictable effect on the redox potentials. Electron-withdrawing substituents, such as nitro (-NO₂) or halogen groups, make the complex more difficult to oxidize and easier to reduce. This is due to the stabilization of the electron-rich reduced species and destabilization of the oxidized species. Conversely, electron-donating groups, like methyl (-CH₃) or methoxy (B1213986) (-OCH₃), have the opposite effect, making oxidation easier and reduction more difficult.

Studies on a series of para-substituted tetraphenylporphyrin (TPP) complexes of cobalt(II) have systematically demonstrated this trend. The half-wave potentials for both metal-centered and ring-centered redox processes shift in response to the electronic nature of the substituents. For example, the presence of a nitro group on the β-pyrrole position of a cobalt tetraarylporphyrin results in a significant positive shift of the redox potentials compared to the unsubstituted analogue. researchgate.netrsc.org

The following interactive table summarizes the redox potentials for a series of cobalt(II) porphyrins with different substituents, illustrating the influence of electronic effects.

| Compound | First Oxidation (V vs SCE) | First Reduction (V vs SCE) | Second Reduction (V vs SCE) | Reference |

| Co(TMFPP)¹ | +0.30 (Co²⁺/Co³⁺) | -0.91 (Co²⁺/Co¹⁺) | -2.05 (Co¹⁺/Co⁰) | nih.gov |

| Co(TPPBr₆)² | > +0.62 | > -0.85 | - | acs.org |

| Co(TPP) | +0.62 | -0.85 | -1.86 | acs.org |

| Co(TRPP) where R is CH₃³ | ~+0.41, +0.58, +0.79 | ~-1.0 to -1.2 | ~-1.7 to -1.9 | researchgate.net |

| Co(NO₂TRPP) where R is CH₃³ | > +0.41 | > -1.0 | > -1.7 | researchgate.net |

¹meso-tetrakis(4-(trifluoromethyl)phenyl)porphyrinato cobalt(II) ²meso-tetraphenyl-β-hexabromoporphyrinato cobalt(II) ³TRPP is a substituted tetraphenylporphyrin. The exact potentials are not given as single values but can be inferred from cyclic voltammograms.

V. Computational and Theoretical Studies of Meso Tetratolylporphyrin Co Ii

Density Functional Theory (DFT) for Electronic Structure and Reactivity Modeling

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the properties of transition metal complexes, including metalloporphyrins. Its balance of computational cost and accuracy makes it well-suited for studying the electronic structure, spectroscopy, and reactivity of systems like Co(II)TTP.

Theoretical calculations are crucial for determining the ground state electronic configuration and spin states of cobalt porphyrins, which in turn dictate their magnetic and reactive properties. For Co(II)TTP, the central cobalt ion is in the +2 oxidation state with a d⁷ electron count. DFT calculations on analogous Co(II) porphyrins, such as cobalt(II) tetraphenylporphyrin (B126558) (Co(II)TPP), predict a low-spin state (S = 1/2) as the ground state. acs.org This configuration arises from an unpaired electron residing primarily in the d_z²_ orbital of the cobalt center. acs.org The paramagnetic nature of Co(II) d⁷ systems is a general feature observed in related meso-tetraarylporphyrins. nih.gov

The choice of DFT functional can influence the predicted spin-state energetics. While standard functionals often provide a good description, more advanced methods, including double-hybrid functionals, may offer higher accuracy for spin-state splittings in transition metal complexes. rsc.org The tolyl groups in Co(II)TTP, with their electron-donating methyl substituents, are expected to subtly modulate the electronic properties of the porphyrin ring compared to the unsubstituted phenyl groups of TPP, but the fundamental d⁷ electronic configuration of the cobalt center remains the same.

| Property | Predicted Value/State | Key Orbital Involvement | Supporting Evidence |

|---|---|---|---|

| Cobalt Oxidation State | +2 | - | Consistent with synthesis and experimental data |

| d-electron Count | d⁷ | - | Based on Co(II) oxidation state |

| Ground Spin State | Low-spin (S = 1/2) | Unpaired electron in d_z²_ | DFT calculations on Co(II)TPP acs.org |

| Magnetic Character | Paramagnetic | Presence of an unpaired electron | Experimental observations on Co(II) meso-tetraarylporphyrins nih.gov |

DFT calculations are instrumental in identifying and characterizing the transient intermediates and transition states that govern the catalytic activity of Co(II)TTP. In many catalytic reactions, such as the electrochemical reduction of carbon dioxide, the initial cobalt(II) species undergoes reduction to a more nucleophilic Co(I) state. DFT studies on cobalt porphyrins have shown that this Co(I) species is a key intermediate. researchgate.net

For the CO₂ reduction reaction, a crucial subsequent step is the formation of a cobalt-carboxylate intermediate, [Co(P)-(CO₂⁻)], where P represents the porphyrin ligand. researchgate.net The geometry, electronic structure, and stability of this and other intermediates can be precisely calculated, providing a detailed map of the reaction coordinate. Furthermore, the structures of transition states connecting these intermediates can be located, and the corresponding activation energies can be calculated. This allows for the determination of the rate-limiting step of a catalytic cycle. For instance, in some proposed mechanisms for CO₂ reduction, the formation of the initial cobalt-carbon bond is a critical step that can be modeled using DFT.

Mechanistic Insights from Computational Simulations

Building upon the electronic structure information from DFT, computational simulations can provide a dynamic picture of reaction mechanisms, elucidating complex processes such as electron transfer and bond activation.

Electron transfer (ET) is fundamental to the redox catalysis of Co(II)TTP. Computational studies on related metalloporphyrins within organized structures like metal-organic frameworks (MOFs) have shed light on the pathways of electron transfer. These studies reveal that the specific orbital interactions between the porphyrin, the metal center, and substrates or surrounding molecules dictate the efficiency and route of electron transfer. nih.govfjirsm.ac.cn

Computational modeling allows for the construction and evaluation of entire catalytic cycles. For reactions like the electrocatalytic reduction of CO₂ or the evolution of hydrogen, each proposed elementary step can be modeled, including:

Reduction of the catalyst: Co(II)TTP to Co(I)TTP.

Substrate binding: e.g., CO₂ binding to the Co(I) center.

Proton and electron transfer steps: Leading to the formation of intermediates.

Product release: e.g., the release of CO and regeneration of the catalyst.

| Catalytic Step | Description | Key Species | Estimated ΔG (kcal/mol) |

|---|---|---|---|

| 1. First Reduction | Electron transfer to the catalyst | [Co(II)TTP] → [Co(I)TTP]⁻ | Potential-dependent |

| 2. Second Reduction | Formation of the active catalyst | [Co(I)TTP]⁻ → [Co(0)TTP]²⁻ | Potential-dependent |

| 3. CO₂ Binding | Formation of the carboxylate adduct | [Co(0)TTP]²⁻ + CO₂ → [Co(I)TTP-CO₂]²⁻ | Exergonic |

| 4. Protonation & C-O Cleavage | Formation of CO and water | [Co(I)TTP-CO₂]²⁻ + 2H⁺ + e⁻ → [Co(I)TTP]⁻ + CO + H₂O | Complex, multi-step |

| 5. Catalyst Regeneration | Return to the initial reduced state | [Co(I)TTP]⁻ | - |

Many catalytic reactions mediated by cobalt porphyrins, particularly those involving small molecules like H₂O, CO₂, and O₂, proceed through Proton-Coupled Electron Transfer (PCET) pathways. In a PCET process, an electron and a proton are transferred in a single kinetic step. Computational studies have been pivotal in distinguishing between stepwise and concerted PCET mechanisms.

For cobalt porphyrins, DFT calculations have shown that PCET can lead to the formation of a cobalt-hydride ([Co(III)-H]) species, which is a key intermediate in reactions like the hydrogen evolution reaction (HER). acs.orgnih.gov The mechanism can be influenced by the environment, such as adsorption on a surface. For instance, for CoTPP on a graphitic surface, a concerted PCET mechanism is predicted, where electron abstraction from the surface occurs simultaneously with the protonation of the cobalt center. acs.orgnih.gov This avoids the formation of a formal Co(I) intermediate. nih.gov The analysis of the transition state for such a process reveals the concerted motion of the proton and the change in electron density at the cobalt center. Understanding these PCET pathways is critical for designing more efficient catalysts for fuel production and other energy-related applications.

Vi. Catalytic Applications and Mechanistic Studies of Meso Tetratolylporphyrin Co Ii

Electrocatalysis by meso-Tetratolylporphyrin-Co(II)

Electrocatalysis using cobalt porphyrins leverages the ability of the complex to mediate electron transfer between an electrode and a substrate. The catalytically active species is typically a reduced form of the complex, generated at the electrode surface.

The conversion of CO2 into value-added chemicals like carbon monoxide is a critical area of research for mitigating greenhouse gas emissions and producing chemical feedstocks. Co(TTP) and related cobalt porphyrins are effective molecular catalysts for this transformation. The process generally involves the reduction of the Co(II) center to a more electron-rich Co(I) state, which is the active species for CO2 binding and activation.

Ligand design is a crucial strategy for optimizing the efficiency of molecular electrocatalysts. The introduction of substituents on the meso-phenyl rings of the porphyrin ligand directly impacts the electronic properties of the cobalt center, which in turn affects the catalytic overpotential and turnover frequency (TOF).

The methyl substituents on the phenyl rings in Co(TTP) are electron-donating. This property generally makes the reduction of the Co(II) center more difficult (i.e., occurs at a more negative potential) compared to catalysts with electron-withdrawing groups. While this may increase the required overpotential, the resulting Co(I) species is more electron-rich and thus more nucleophilic, which can enhance the rate of CO2 binding and subsequent conversion, potentially leading to a higher turnover frequency.

Comparative studies of various meso-substituted cobalt porphyrins illustrate this trend. For instance, cobalt porphyrins with electron-withdrawing groups like trifluoromethyl require a lower overpotential for the initial reduction but may exhibit slower kinetics for the chemical steps of catalysis. Conversely, complexes with electron-donating groups like methoxy (B1213986) have shown high turnover frequencies. While specific quantitative data for Co(TTP) is not detailed in the provided search results, the general principles of ligand electronics allow for this qualitative placement within the family of cobalt porphyrin catalysts.

| Catalyst | Substituent Nature | Overpotential (V) | Max TOF (s⁻¹) | Faradaic Efficiency for CO (%) |

|---|---|---|---|---|

| Co(TPP) | Neutral (Hydrogen) | ~0.6-0.8 | ~1-10 | ~50-95 |

| Co(TMFPP) | Electron-Withdrawing (CF₃) | Lower than Co(TPP) | Varies | ~90 |

| Co(TTMPP) | Electron-Donating (OCH₃) | Higher than Co(TPP) | ~15.8 | ~95 |

The porphyrin macrocycle itself is a redox-active ligand, meaning it can participate directly in electron transfer events during the catalytic cycle. rsc.org In many cobalt porphyrin systems, the initial reduction is metal-centered (Co(II) to Co(I)). However, a subsequent reduction can be ligand-centered, forming a [Co(I)(Por³⁻)]²⁻ species. nih.gov

The generally accepted mechanism for CO2 reduction to CO by cobalt porphyrins involves a series of electrochemical (E) and chemical (C) steps.

First Reduction (E): The catalyst, Co(II)(TTP), is first reduced at the electrode to its Co(I) state. [Co(II)(TTP)] + e⁻ → [Co(I)(TTP)]⁻

CO2 Binding (C): The highly nucleophilic Co(I) species binds to a CO2 molecule, forming a cobalt-carboxylate adduct. [Co(I)(TTP)]⁻ + CO2 → [Co(II)(TTP)-CO2]⁻

Protonation and Water Loss (C): The adduct is protonated, typically by a proton donor present in the solution (like water or an added acid), leading to the cleavage of a C-O bond and the loss of a water molecule. This step may involve the formation of a Co-COOH intermediate. mdpi.com [Co(II)(TTP)-CO2]⁻ + 2H⁺ + e⁻ → [Co(II)(TTP)-CO] + H2O

CO Release (C): The resulting cobalt-carbonyl complex releases the CO molecule, regenerating the Co(I) catalyst to continue the cycle. [Co(II)(TTP)-CO] → [Co(I)(TTP)]⁻ + CO (often facilitated by another reduction)

This cycle highlights the cooperative role of the cobalt center, which cycles between Co(I) and Co(II) states, and the porphyrin ligand, which stabilizes these oxidation states.

In protic media, the electrochemical reduction of protons to produce hydrogen gas (H2) is often a competitive reaction during CO2 reduction. Cobalt porphyrins, including Co(TTP), are also known to be active catalysts for the HER. The efficiency of CO2 reduction versus hydrogen evolution is a key determinant of the catalyst's selectivity.

The mechanism for HER catalyzed by cobalt porphyrins is also a subject of detailed study. Two primary pathways are generally considered, which differ in the sequence of electron and proton transfer steps.

Mechanism 1: Hydride Intermediate Path

The Co(II)(TTP) complex is reduced to [Co(I)(TTP)]⁻.

The Co(I) species is protonated by a proton source (H⁺) to form a cobalt(III)-hydride intermediate, [Co(III)(TTP)-H]. mdpi.com

This hydride can then react in one of two ways:

Homolytic Pathway: Two [Co(III)(TTP)-H] intermediates react with each other to produce H2 and regenerate two molecules of Co(II)(TTP).

Heterolytic Pathway: The [Co(III)(TTP)-H] intermediate is further protonated, releasing H2 and forming Co(III)(TTP), which is then quickly reduced back to the Co(II) state.

Mechanism 2: Reduced Hydride Path

The Co(II)(TTP) complex is reduced twice to a formal Co(0) state, [Co(0)(TTP)]²⁻.

This highly reduced species reacts with a proton to form a cobalt(II)-hydride, [Co(II)(TTP)-H]⁻.

This intermediate then reacts with another proton to release H2 and regenerate the initial Co(II)(TTP) catalyst.

The operative mechanism can depend on factors such as the applied potential, the pH of the solution, and the specific electronic properties of the porphyrin ligand. For many cobalt porphyrins, the formation of a cobalt-hydride intermediate is considered a key step in the catalytic cycle for hydrogen evolution. mdpi.comacs.org

Hydrogen Evolution Reaction (HER) Catalysis

Role of Cobalt Hydride Intermediates

Cobalt(II) porphyrins, including meso-Tetratolylporphyrin-Co(II), can facilitate reactions that proceed via cobalt hydride intermediates. While direct studies on meso-Tetratolylporphyrin-Co(II) are specific, the behavior of related cobalt porphyrins provides significant insight into these mechanisms. These cobalt hydride species are typically formed through the reaction of a reduced Co(I) species with a proton source or via hydrogen atom transfer.

Reduction: Co(II)P + e⁻ → Co(I)P⁻

Protonation: Co(I)P⁻ + H⁺ → H-Co(III)P

Reductive Elimination/Further Reaction: 2 H-Co(III)P → 2 Co(II)P + H₂ OR H-Co(III)P + H⁺ + e⁻ → Co(II)P + H₂

These hydride intermediates are also pivotal in the hydroboration of alkenes, where a cobalt hydride species adds across the double bond, demonstrating anti-Markovnikov selectivity. researchgate.net

Oxygen Reduction Reaction (ORR) Catalysis

Meso-Tetratolylporphyrin-Co(II) and related cobalt porphyrins are effective catalysts for the oxygen reduction reaction (ORR), a critical process in fuel cells. The central cobalt ion provides the active site for O₂ binding and subsequent reduction.

The mechanism of ORR catalyzed by cobalt porphyrins generally follows a series of electron and proton transfer steps. The process, analogous to that studied for iron porphyrins, initiates with the reduction of the central metal ion. nih.gov

The key mechanistic steps are:

Initial Reduction: The Co(II) center is first reduced to a more electron-rich Co(I) state.

Oxygen Binding: Molecular oxygen (O₂) binds to the reduced cobalt center. In the case of a Co(II) starting material, this binding forms a cobalt(III)-superoxide ([Co³⁺-O₂⁻]•) species. nih.gov

Proton-Coupled Electron Transfer (PCET): The bound superoxide is sequentially protonated and reduced. The first protonation can be the rate-determining step, forming a hydroperoxyl intermediate ([Co³⁺-OOH]). nih.gov

O-O Bond Cleavage: Further reduction and protonation lead to the cleavage of the O-O bond, forming water and regenerating the catalyst.

The reaction can proceed through either a direct four-electron pathway, reducing O₂ directly to H₂O, or a two-electron pathway, which produces hydrogen peroxide (H₂O₂). The selectivity for the 4e⁻ pathway is highly desirable for fuel cell applications. bohrium.com Density functional theory (DFT) calculations on related systems have shown that supporting cobalt porphyrins on materials like MoS₂ can significantly lower the thermodynamic activation barrier for ORR. researchgate.net

Several design principles have been established to improve the ORR performance of cobalt porphyrin catalysts.

Peripheral Functionalization: Modifying the peripheral meso-tolyl groups can tune the electronic properties of the catalyst. Introducing electron-withdrawing groups at the meso-positions can increase the redox potential of the Co(II)/Co(I) couple, which can enhance ORR activity. mdpi.com However, this must be balanced with catalyst stability under operating conditions. mdpi.com

Axial Ligand Modification: The coordination environment of the cobalt center can be altered by introducing axial ligands. This can influence the binding affinity of O₂ and subsequent intermediates, thereby modulating the catalytic activity.

Support Materials: Immobilizing meso-Tetratolylporphyrin-Co(II) on high-surface-area, conductive supports (like graphene or carbon nanotubes) is a crucial strategy. The support can improve catalyst dispersion, prevent aggregation, and facilitate efficient electron transfer from the electrode to the catalytic active sites. researchgate.net Studies on tetramethyl metalloporphyrins showed that a MoS₂ support significantly reduces the ORR activation barrier compared to the unsupported complex. researchgate.net

| Catalyst System | Support | Key Finding | Reference |

| Cobalt Porphyrins | None | Electron-withdrawing groups at meso-positions can improve ORR activity. | mdpi.com |

| CoTMP | MoS₂ | The support significantly reduces the thermodynamic activation barrier of the ORR. | researchgate.net |

| Clamp-shaped Cobalt Porphyrins | None | Peripheral modifications alter redox properties, showing superior selectivity for the 4e⁻ pathway. | bohrium.com |

Homogeneous Catalysis by meso-Tetratolylporphyrin-Co(II)

In homogeneous catalysis, meso-Tetratolylporphyrin-Co(II) is particularly recognized for its ability to catalyze nitrene transfer reactions, such as the aziridination of olefins.

Cobalt(II) porphyrins catalyze the reaction between an olefin and a nitrene source (commonly an organic azide or an iminoiodinane like PhI=NTs) to form an aziridine, a valuable three-membered heterocyclic motif. wikipedia.orgnih.gov The reaction is efficient for a variety of olefins, including styrenes. nih.govnih.gov The catalysis proceeds via a unique metallo-radical mechanism, which distinguishes it from many other metal-catalyzed aziridination reactions. wikipedia.orgmdpi.com

A key feature of aziridination catalyzed by Co(II) porphyrins is the formation of a distinct cobalt(III)-'nitrene radical' intermediate. nih.govresearchgate.net Upon reaction of the Co(II) porphyrin with a nitrene precursor, a one-electron transfer occurs from the cobalt(II) center to the 'nitrene' moiety. nih.govresearchgate.net This results in a species best described as a cobalt(III) center bound to a nitrene radical anion, formulated as [Coᴵᴵᴵ(por)(NR''•⁻)]. nih.govresearchgate.net

These critical intermediates have been extensively characterized using a variety of spectroscopic and spectrometric techniques.

Spectroscopic Characterization of Cobalt 'Nitrene Radical' Intermediates

| Technique | Observation | Interpretation | Reference(s) |

|---|---|---|---|

| EPR Spectroscopy | Reveals signals consistent with a radical species. | Confirms the presence of an unpaired electron, supporting the nitrene radical formulation. | mdpi.comnih.gov |

| UV-vis Spectroscopy | Shows characteristic shifts in the Soret and Q-bands of the porphyrin. | Indicates a change in the oxidation state of the cobalt center to Co(III). | nih.gov |

| UHR-ESI-MS | Detects the mass of the proposed [Coᴵᴵᴵ(por)(NR''•⁻)] species. | Confirms the formation of the 1:1 adduct between the cobalt porphyrin and the nitrene fragment. | nih.govresearchgate.net |

DFT calculations further support the description of these intermediates as cobalt(III)-stabilized nitrene radicals. mdpi.com This radical nature is fundamental to the subsequent reaction pathway, which involves a stepwise radical addition to the olefin to form the aziridine product. mdpi.com In some cases, depending on the nitrene source, the formation of a bis-nitrene species has also been observed, which is described as a triple-radical complex involving the porphyrin ring itself. nih.govresearchgate.net

Olefin Aziridination Reactions

Influence of Cooperative Hydrogen Bonding on Reaction Pathways

While direct studies on cooperative hydrogen bonding involving meso-Tetratolylporphyrin-Co(II) are not extensively documented, the principle is well-established in the broader field of metalloporphyrin catalysis. In these systems, non-covalent interactions, such as hydrogen bonds from secondary coordination sphere functionalities, can significantly influence the catalytic process. These interactions can stabilize transition states, orient substrates for optimal reactivity, and facilitate proton transfer steps that are crucial for many catalytic cycles.

Oxidative Transformations

Meso-Tetratolylporphyrin-Co(II) and its closely related analogues serve as effective catalysts for a variety of oxidative transformations, leveraging the redox activity of the central cobalt ion.

Cobalt porphyrins are proficient in activating molecular oxygen and other oxidants to perform selective oxidation of organic molecules. A notable example is the C-H amination, where complexes such as Co(II) meso-Tetra (2,4,6-trimethylphenyl) porphine, a sterically hindered analogue of the tetratolyl complex, catalyze both intramolecular and intermolecular C-H amination reactions. frontierspecialtychemicals.com This transformation is valuable for the synthesis of saturated heterocycles and other nitrogen-containing compounds. frontierspecialtychemicals.com

The catalytic prowess of cobalt(II) meso-arylporphyrins extends to environmental applications, particularly the oxidative degradation of persistent organic dyes in aqueous solutions. These complexes, in the presence of an oxidant like hydrogen peroxide (H₂O₂), can effectively decolorize and degrade various industrial dyes.

Studies have shown that cobalt(II) porphyrins with different meso-aryl substituents can decompose triarylmethane dyes such as crystal violet and malachite green with high efficiency. nih.gov For example, meso-tetrakis(4-(trifluoromethyl)phenyl)porphyrinato cobalt(II) achieved over 85% degradation of these dyes in a single batch. frontierspecialtychemicals.comnih.gov Similarly, other functionalized cobalt(II) meso-porphyrins have been successfully employed for the degradation of methylene blue and crystal violet. rsc.org The mechanism generally involves the generation of highly reactive oxygen species, facilitated by the cobalt center, which then attack and break down the complex chromophoric structure of the dyes. rsc.org

| Catalyst | Dye | Oxidant | Degradation Efficiency | Reference |

|---|---|---|---|---|

| meso-tetrakis(4-(trifluoromethyl)phenyl)porphyrinato cobalt(II) | Crystal Violet | H₂O₂ | >85% | nih.gov |

| meso-tetrakis(4-(trifluoromethyl)phenyl)porphyrinato cobalt(II) | Malachite Green | H₂O₂ | >85% | nih.gov |

| 5,10,15,20-tetrakis{4-[((4-methoxyphenyl)acetyl)oxy]phenyl}porphyrin-Co(II) | Methylene Blue | H₂O₂ | High | rsc.org |

| 5,10,15,20-tetrakis{4-[((4-methoxyphenyl)acetyl)oxy]phenyl}porphyrin-Co(II) | Crystal Violet | H₂O₂ | High | rsc.org |

Polymerization and Copolymerization Processes

Porphyrin-metal complexes, including those of cobalt, are significant catalysts in the field of polymer chemistry, particularly for ring-opening polymerization reactions.

Meso-Tetratolylporphyrin-Co(II) belongs to a class of (porphyrin)M(III)X systems (where M can be Al, Cr, or Co) that are effective catalysts for the ring-opening polymerization of epoxides like propylene oxide. nih.govresearchgate.net These systems can also catalyze the alternating copolymerization of epoxides with carbon dioxide (CO₂) to produce aliphatic polycarbonates, such as poly(propylene carbonate). nih.govnih.govresearchgate.net This process is of significant interest as it utilizes CO₂, a greenhouse gas, as a chemical feedstock to create valuable and biodegradable polymers. nih.govresearchgate.net

The catalytic cycle for CO₂/epoxide copolymerization generally involves the coordination and activation of the epoxide at the metal center, followed by nucleophilic attack to ring-open the epoxide. nih.gov This is followed by the insertion of a CO₂ molecule into the metal-alkoxide bond, extending the polymer chain with a carbonate linkage. nih.gov The process then repeats, leading to the growth of the alternating copolymer.

The efficiency and selectivity of porphyrin-catalyzed polymerization are often greatly enhanced by the presence of a cocatalyst. nih.govresearchgate.net For CO₂/epoxide copolymerization, Lewis bases or onium salts, such as bis(triphenylphosphine)iminium chloride (PPNCl), are commonly employed. researchgate.netmdpi.com

The mechanism of chain growth begins with an initiation step, where the cocatalyst (e.g., a chloride ion from PPNCl) performs a nucleophilic attack on a propylene oxide monomer that has been activated by coordination to the cobalt center. nih.gov This ring-opening event generates a cobalt-alkoxide species, which serves as the active site for polymer chain growth.

The propagation phase consists of two alternating steps:

CO₂ Insertion: The cobalt-alkoxide at the end of the growing polymer chain attacks a molecule of CO₂, inserting it to form a cobalt-carbonate species. nih.gov

Epoxide Ring-Opening: The newly formed carbonate end of the chain then attacks another activated propylene oxide monomer, regenerating the cobalt-alkoxide active site and elongating the polymer chain by one carbonate and one propylene oxide unit. nih.gov

Photocatalytic Applications of meso-Tetratolylporphyrin-Co(II)

meso-Tetratolylporphyrin-Co(II) (CoTTP) has emerged as a versatile and effective photocatalyst in a range of important chemical transformations. Its robust structure and the redox activity of the central cobalt ion enable it to participate in light-driven reactions, including the reduction of carbon dioxide, the degradation of organic pollutants, and the production of hydrogen. The photocatalytic cycle of CoTTP typically involves the absorption of light by a photosensitizer, which then transfers an electron to the Co(II) center, reducing it to the highly reactive Co(I) state. This Co(I) species is a potent nucleophile and reductant that can activate substrates like CO₂ or protons.

Carbon Dioxide Reduction

CoTTP has been successfully employed as a molecular catalyst for the photocatalytic reduction of carbon dioxide. In a homogeneous system, CoTTP, in conjunction with a photosensitizer and a sacrificial electron donor, can convert CO₂ into valuable chemical fuels such as carbon monoxide (CO) and hydrogen (H₂). Research has demonstrated its activity in a system using p-terphenyl as a photosensitizer and trimethylamine as a reductive quencher. lhu.edu.vn Under visible light irradiation, this system effectively reduces CO₂, providing a pathway for converting a greenhouse gas into useful products.

The general mechanism involves the initial reduction of the Co(II)TTP catalyst to Co(I)TTP by the excited photosensitizer. The supernucleophilic Co(I) species then attacks a CO₂ molecule, leading to the formation of a Co-CO₂ adduct. Subsequent protonation and electron transfer steps result in the cleavage of a C-O bond, releasing CO and regenerating the Co(II) catalyst for the next cycle.

Photocatalytic CO₂ Reduction by meso-Tetratolylporphyrin-Co(II)

| Catalyst | Photosensitizer | Sacrificial Donor | Solvent | Products | Concentration |

|---|---|---|---|---|---|

| CoTTP | p-Terphenyl | Trimethylamine | Acetonitrile/Methanol | CO | 0.41 mmol·L⁻¹ |

| CoTTP | p-Terphenyl | Trimethylamine | Acetonitrile/Methanol | H₂ | 0.92 mmol·L⁻¹ |

Data sourced from a study on photocatalytic CO₂ conversion. lhu.edu.vn

Degradation of Organic Pollutants

Studies have shown that CoTTP-modified TiO₂ exhibits enhanced photocatalytic activity for the degradation of pollutants like 4-nitrophenol compared to bare TiO₂. njxu.com The effectiveness of CoTTP in these composite materials is attributed to its ability to improve visible light absorption and promote efficient charge separation at the interface between the porphyrin and the semiconductor. njxu.com

Photoelectrochemical Hydrogen Evolution

CoTTP is also a notable catalyst for the hydrogen evolution reaction (HER), a critical process for producing clean hydrogen fuel from water. In photoelectrochemical systems, CoTTP can be immobilized on the surface of semiconductor electrodes, such as gallium phosphide (GaP), to create a photocathode. nsf.govresearchgate.net When the semiconductor absorbs light, it generates an electron-hole pair. The electron is then transferred to the CoTTP catalyst anchored on the surface. nsf.gov

The cobalt center of the porphyrin accepts the electron, forming the catalytically active Co(I) species. This reduced catalyst then reacts with protons from the aqueous solution to produce hydrogen gas. This integration of a molecular catalyst with a light-harvesting semiconductor provides a promising strategy for developing efficient and stable systems for solar fuel production. nsf.govresearchgate.net The porphyrin's role is to lower the overpotential required for proton reduction, thereby increasing the efficiency of the light-to-fuel conversion process.

Vii. Sensor Development and Chemodetection Utilizing Meso Tetratolylporphyrin Co Ii

Design Principles for meso-Tetratolylporphyrin-Co(II) Based Sensors

The design of effective sensors utilizing meso-Tetratolylporphyrin-Co(II) hinges on the precise control of its interaction with target analytes and the efficient transduction of this interaction into a measurable signal. The core principles involve leveraging the coordination chemistry of the central cobalt ion and the physicochemical properties of the porphyrin macrocycle.

The primary mechanism for chemical recognition in meso-Tetratolylporphyrin-Co(II) based sensors is the axial ligation of analytes to the central cobalt(II) ion. The cobalt center in the square planar porphyrin complex has vacant axial coordination sites, making it a Lewis acid capable of binding to Lewis bases. This interaction is highly specific and is influenced by the electronic properties of both the analyte and the porphyrin complex. The tolyl groups at the meso positions of the porphyrin ring can also influence the binding affinity and selectivity through steric and electronic effects.

Adsorption of analytes onto sensor surfaces functionalized with meso-Tetratolylporphyrin-Co(II) can also occur through weaker interactions, such as van der Waals forces and π-π stacking between the analyte and the large aromatic system of the porphyrin. For gaseous analytes, the sensor's performance is also dependent on the permeability of the matrix in which the porphyrin complex is embedded.

The binding of an analyte to the meso-Tetratolylporphyrin-Co(II) complex induces changes in its physical and chemical properties, which can be converted into a measurable signal through various transduction methods.

Optical Transduction: Optical sensors often rely on changes in the absorption or emission properties of the porphyrin upon analyte binding.

Absorption Spectroscopy: The coordination of an analyte to the cobalt center alters the electronic structure of the porphyrin, leading to shifts in the characteristic Soret and Q-bands in the UV-Visible spectrum. These changes in absorbance can be quantified to determine the analyte concentration.

Fluorescence Spectroscopy: While cobalt(II) porphyrins are typically non-fluorescent due to the paramagnetic nature of the Co(II) ion, they can be used in fluorescence-based sensing systems. One common strategy is a competitive displacement assay, where the meso-Tetratolylporphyrin-Co(II) quenches the fluorescence of a nearby fluorophore. The introduction of a target analyte that binds to the cobalt center can disrupt this quenching, leading to a restoration of fluorescence. The degree of fluorescence restoration is proportional to the analyte concentration.

Electrochemical Transduction: Electrochemical sensors monitor changes in the electrical properties of an electrode modified with meso-Tetratolylporphyrin-Co(II).

Amperometry: This technique measures the current generated by the oxidation or reduction of the analyte at the modified electrode surface. The meso-Tetratolylporphyrin-Co(II) can act as an electrocatalyst, facilitating the electron transfer process and enhancing the sensitivity of the measurement.

Potentiometry: In this method, the potential of an ion-selective electrode (ISE) is measured. The meso-Tetratolylporphyrin-Co(II) can function as an ionophore in the electrode membrane, selectively binding to target anions and causing a change in the membrane potential that is related to the analyte concentration.

Specific Analyte Detection

The versatile design principles of meso-Tetratolylporphyrin-Co(II) based sensors have enabled their application in the detection of a range of important analytes.

Optical oxygen sensors are a significant application for cobalt porphyrins. The detection mechanism is typically based on the quenching of luminescence of a luminophore by molecular oxygen. In some sensor designs, the meso-Tetratolylporphyrin-Co(II) itself does not luminesce but is part of a composite material where the luminescence of another component is modulated by oxygen.

A more direct mechanism involves the reversible binding of molecular oxygen to the cobalt(II) center, forming a Co(III)-superoxide complex. This binding event leads to a change in the optical properties of the porphyrin, which can be monitored spectroscopically. The efficiency of this process is highly dependent on the surrounding environment, such as the polymer matrix in which the porphyrin is embedded, as it affects the diffusion of oxygen to the active sites.

Table 1: Performance of a meso-Tetraphenylporphyrin Cobalt(II) Based Dissolved Oxygen Sensor

| Parameter | Value | Reference |

|---|---|---|

| Sensor Type | Electrochemical (Amperometric) | researchgate.net |

| Electrode | Glassy Carbon Electrode modified with CoTPP | researchgate.net |

| Linear Range | 0.2–6.1 mg L⁻¹ | researchgate.net |

| Limit of Detection | 0.131 mg L⁻¹ | researchgate.net |

| Key Feature | Decrease in overpotential for oxygen reduction by ~0.30 V | researchgate.net |

The Lewis acidic nature of the cobalt(II) center in meso-Tetratolylporphyrin-Co(II) makes it an excellent receptor for various anions.

Thiocyanate (SCN⁻) Detection: A fluorescent sensing system for thiocyanate has been developed based on a competitive-displacement strategy. In this system, meso-Tetraphenylporphyrin-Co(II) (a close analog of meso-Tetratolylporphyrin-Co(II)) is used to quench the fluorescence of free-base meso-Tetraphenylporphyrin (TPP). The addition of thiocyanate ions, which have a strong affinity for the cobalt center, leads to the binding of SCN⁻ to the Co(II) complex. This breaks up the TPP/CoTPP aggregates, releasing the free TPP and restoring its fluorescence. This method allows for both colorimetric and fluorometric detection of thiocyanate.

Nitrite (NO₂⁻) Detection: Electrochemical sensors for nitrite have been fabricated using cobalt porphyrins as electrocatalysts. A glassy carbon electrode modified with a film of cobalt deuteroporphyrin, another related cobalt porphyrin, has been shown to be effective for the potentiometric determination of nitrite. The coordination of nitrite to the Co(II) center causes a negative shift in the reduction potential of the Co(II)/Co(I) couple, and this shift is proportional to the nitrite concentration. Amperometric sensors have also been developed where the cobalt porphyrin-modified electrode catalyzes the oxidation of nitrite, allowing for sensitive detection.

Table 2: Performance of a Cobalt Porphyrin Based Sensor for Nitrite

| Parameter | Value | Reference |

|---|---|---|

| Sensor Type | Potentiometric | mdpi.com |

| Sensing Material | Poly(pyrrole-Cobalt(II)deuteroporphyrin) | mdpi.com |

| Linear Range | 2 µM - 250 µM | mdpi.com |

| Mechanism | Shift in Co(II)/Co(I) reduction potential upon NO₂⁻ coordination | mdpi.com |

Meso-Tetratolylporphyrin-Co(II) and related cobalt porphyrins have been employed in the development of amperometric sensors for hydrogen peroxide (H₂O₂). In these sensors, the cobalt porphyrin is typically immobilized on an electrode surface, often as part of a composite material. The cobalt complex acts as a catalyst for the electrochemical reduction or oxidation of hydrogen peroxide.

For instance, a composite material of a tetraruthenated cobalt porphyrin and cobalt oxide has been used to modify a glassy carbon electrode. This modified electrode exhibits high stability and sensitivity for the quantification of hydrogen peroxide. The sensor operates by measuring the current generated from the electrocatalytic reaction of H₂O₂ at the electrode surface, with the current being proportional to the H₂O₂ concentration.

Table 3: Performance of a Cobalt Porphyrin Composite Based Sensor for Hydrogen Peroxide

| Parameter | Value | Reference |

|---|---|---|

| Sensor Type | Amperometric | researchgate.net |